4-Bromo-3-(difluoromethyl)-2-(methylthio)benzonitrile 4-Bromo-3-(difluoromethyl)-2-(methylthio)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13766304
InChI: InChI=1S/C9H6BrF2NS/c1-14-8-5(4-13)2-3-6(10)7(8)9(11)12/h2-3,9H,1H3
SMILES: CSC1=C(C=CC(=C1C(F)F)Br)C#N
Molecular Formula: C9H6BrF2NS
Molecular Weight: 278.12 g/mol

4-Bromo-3-(difluoromethyl)-2-(methylthio)benzonitrile

CAS No.:

Cat. No.: VC13766304

Molecular Formula: C9H6BrF2NS

Molecular Weight: 278.12 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-(difluoromethyl)-2-(methylthio)benzonitrile -

Specification

Molecular Formula C9H6BrF2NS
Molecular Weight 278.12 g/mol
IUPAC Name 4-bromo-3-(difluoromethyl)-2-methylsulfanylbenzonitrile
Standard InChI InChI=1S/C9H6BrF2NS/c1-14-8-5(4-13)2-3-6(10)7(8)9(11)12/h2-3,9H,1H3
Standard InChI Key XTVQUUDXBHXONX-UHFFFAOYSA-N
SMILES CSC1=C(C=CC(=C1C(F)F)Br)C#N
Canonical SMILES CSC1=C(C=CC(=C1C(F)F)Br)C#N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

4-Bromo-3-(difluoromethyl)-2-(methylthio)benzonitrile belongs to the benzonitrile family, distinguished by its polyfunctional aromatic core. Key structural attributes include:

PropertyValue
Molecular FormulaC₉H₆BrF₂NS
Molecular Weight278.12 g/mol
CAS NumberNot publicly disclosed
SMILESBrc1c(C(F)F)sc(C#N)c1C
Hazard StatementsH302, H315, H319, H335

The bromine atom at the 4-position facilitates electrophilic substitution reactions, while the difluoromethyl (-CF₂H) and methylthio (-SMe) groups at the 3- and 2-positions, respectively, modulate electronic and steric properties. The nitrile group (-C≡N) enhances polarity and serves as a versatile handle for further functionalization.

Spectroscopic and Physicochemical Properties

Although experimental data for this compound are sparse, benzonitrile analogs exhibit characteristic infrared (IR) absorption bands for C≡N (~2240 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹). Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the aromatic protons, methylthio group (δ ~2.5 ppm for -SCH₃), and difluoromethyl moiety (δ ~5–6 ppm for -CF₂H).

Synthesis and Manufacturing

General Synthetic Strategy

The synthesis of 4-Bromo-3-(difluoromethyl)-2-(methylthio)benzonitrile typically involves sequential functionalization of a benzene ring. A plausible route includes:

  • Bromination: Introducing bromine at the 4-position of a pre-substituted benzene derivative.

  • Difluoromethylation: Installing the -CF₂H group via radical or nucleophilic fluorination.

  • Methylthiolation: Incorporating the -SMe group through thiol-ene chemistry or nucleophilic displacement.

  • Nitrile Formation: Oxidizing a methyl group to a nitrile or employing cyanation reagents.

Key Reaction Conditions

While specific protocols for this compound are proprietary, analogous benzonitrile syntheses highlight critical parameters:

  • Temperature: Reactions often proceed at -40°C to 80°C to control selectivity.

  • Catalysts: Palladium or copper catalysts facilitate cross-coupling reactions.

  • Reagents: Diisobutylaluminum hydride (DIBAL-H) may reduce intermediates, as seen in related benzonitrile derivatives .

Applications in Pharmaceutical and Agrochemical Development

Role as a Synthetic Intermediate

The compound’s multifunctional architecture makes it valuable for constructing bioactive molecules:

  • Pharmaceuticals: Difluoromethyl groups improve metabolic stability and lipophilicity, enhancing drug bioavailability.

  • Agrochemicals: Methylthio groups contribute to pesticidal activity by interacting with biological targets.

Case Studies of Structural Analogs

  • Anticancer Agents: Brominated benzonitriles are precursors to kinase inhibitors targeting oncogenic pathways.

  • Herbicides: Difluoromethyl-substituted analogs disrupt plant amino acid biosynthesis.

HazardPrecautionary Measure
Skin irritation (H315)Use nitrile gloves and lab coats
Eye damage (H319)Wear safety goggles
Respiratory toxicity (H335)Operate in fume hoods

Research Frontiers and Challenges

Unexplored Reactivity

The difluoromethyl group’s radical stability suggests potential in photo-redox catalysis, while the methylthio moiety could enable sulfur-mediated cross-couplings.

Scalability and Cost-Efficiency

Current synthetic routes may suffer from low yields or expensive fluorination steps. Innovations in catalytic fluorination and flow chemistry could address these limitations.

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